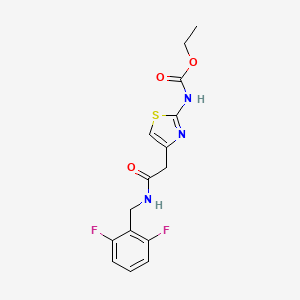

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate was achieved via the Hantzsch reaction and partial in situ transesterification during recrystallization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of rat neuronal nitric oxide synthase heme domain in complex with (S)-6-(2-Amino-2-(3-(2-(6-amino-4-methylpyridin-2-yl) ethyl)phenyl)ethyl)-4-methylpyridin-2-amine was reported .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, related compounds have been studied. For instance, the reaction of cyanoacrylamide derivatives with bi-nucleophile as hydrazine hydrate and thiosemicarbazide afforded the corresponding pyrazole derivatives .Aplicaciones Científicas De Investigación

Metabolic Pathways and Disposition

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate and similar compounds have been studied for their metabolic pathways and disposition in humans and other organisms. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated its extensive metabolism and elimination predominantly via feces, with minor urinary excretion. The study highlighted the compound's complex metabolic processes involving oxidation and rearrangement leading to various metabolites (Renzulli et al., 2011).

Another example involves the metabolism of zipeprol, where studies have shown that it is partially eliminated untransformed, undergoing processes such as N-dealkylation, oxidation, and hydroxylation to produce several metabolites. This research underlines the extensive biotransformation these types of compounds undergo and their potential implications for drug development and therapeutic applications (Constantin & Pognat, 1978).

Pharmacokinetics and Excretion

Investigations into the pharmacokinetics and excretion of compounds like CP-945,598, a cannabinoid CB1 receptor antagonist, reveal the importance of understanding absorption rates, metabolic pathways, and elimination routes for the effective development of therapeutic agents. This particular study showed slow absorption with Tmax at 6 hours and extensive metabolism with less than 2% of the dose recovered as unchanged drug, indicating the compound's significant transformation in the body (Miao et al., 2012).

Toxicity and Safety Assessments

The safety and potential nephrotoxicity of compounds such as cefazedone, when combined with gentamicin, have also been evaluated, emphasizing the need for careful assessment of drug interactions and side effects. These studies provide valuable data for the safe and effective use of new pharmacological agents (Mondorf Aw, 1979).

Propiedades

IUPAC Name |

ethyl 4-[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-3-26-18(25)23-9-7-22(8-10-23)16(24)11-14-12-27-17(20-14)21-15-6-4-5-13(2)19-15/h4-6,12H,3,7-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQVTFFPRTXKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)

![1-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)